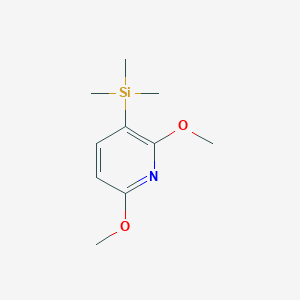

2,6-Dimethoxy-3-(trimethylsilyl)pyridine

Description

Propriétés

Formule moléculaire |

C10H17NO2Si |

|---|---|

Poids moléculaire |

211.33 g/mol |

Nom IUPAC |

(2,6-dimethoxypyridin-3-yl)-trimethylsilane |

InChI |

InChI=1S/C10H17NO2Si/c1-12-9-7-6-8(14(3,4)5)10(11-9)13-2/h6-7H,1-5H3 |

Clé InChI |

QSIPIDWHOPSOKZ-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC(=C(C=C1)[Si](C)(C)C)OC |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Synthesis

1.1 Role as a Reagent

2,6-Dimethoxy-3-(trimethylsilyl)pyridine is widely used as a reagent in organic synthesis. It serves as a nucleophilic catalyst in various coupling reactions, enabling the formation of complex organic molecules. The trimethylsilyl group enhances the compound's nucleophilicity, making it effective in reactions involving electrophiles.

1.2 Cross-Coupling Reactions

The compound has been utilized in Suzuki and Sonogashira cross-coupling reactions, facilitating the formation of biaryl compounds. These reactions are significant in developing pharmaceuticals and agrochemicals due to their efficiency and selectivity .

| Reaction Type | Role of this compound | Key Benefits |

|---|---|---|

| Suzuki Coupling | Nucleophilic catalyst | High yield and selectivity |

| Sonogashira Coupling | Nucleophile for arylation | Versatile for various substrates |

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications of this compound have shown effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis . This highlights its potential as a lead compound in drug development.

2.2 Antiviral Properties

There is ongoing research into the antiviral properties of pyridine derivatives, including those based on this compound. Some studies have indicated that these compounds may inhibit viral replication, although further investigation is required to establish their efficacy against specific viruses .

Analytical Chemistry

3.1 Chromatographic Applications

In analytical chemistry, this compound is employed as a derivatizing agent for gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to enhance the volatility and detectability of analytes makes it invaluable in the analysis of complex mixtures .

3.2 Spectroscopic Analysis

The compound can also be used in spectroscopic methods to improve signal quality during analysis. Its unique structure allows for better resolution and identification of compounds in mixtures through techniques such as NMR and mass spectrometry .

Case Study 1: Anticancer Activity Assessment

In a study focusing on the antiproliferative effects of modified pyridine derivatives, researchers synthesized several analogs of this compound. The most active derivative exhibited an IC50 value ranging from 1.45 to 4.25 μM against multiple cancer cell lines, indicating strong potential for further development as an anticancer agent .

Case Study 2: Cross-Coupling Efficiency

A comparative study evaluated the efficiency of this compound in Suzuki cross-coupling reactions against traditional reagents. The results demonstrated that this compound significantly increased yields and reduced reaction times compared to conventional methods .

Comparaison Avec Des Composés Similaires

2,6-Dimethoxy-3-((triisopropylsilyl)oxy)pyridine

- Structure : Differs by replacing TMS with a bulkier triisopropylsilyl (TIPS) group and an additional oxygen atom.

- Synthesis : Achieved via column chromatography with hexanes/EtOAc, yielding 96% .

- Polarity: The oxygen atom in the TIPS-O group increases polarity, affecting solubility and chromatographic behavior.

- Applications : Used in anti-tuberculosis drug candidates due to its stability under acidic conditions .

2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine

- Structure : Features a TMS-ethynyl group at position 3 and chlorine atoms at positions 2 and 3.

- Key Differences :

- Electronic Effects : Chlorine atoms are electron-withdrawing, deactivating the pyridine ring toward electrophilic attacks, whereas methoxy groups in the target compound are electron-donating.

- Reactivity : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), contrasting with the TMS group’s role in protection/directing reactions .

(1,6-2,6-Bis(trimethylsilyl)pyridine)Cr(CO)₃

- Structure : Contains two TMS groups at positions 2 and 6, forming a chromium complex.

- Key Differences :

2,6-Dimethoxy-3-[1-methylsulfanyl-1-(2-pyridyl)ethyl]pyridine

- Structure : Replaces TMS with a methylsulfanyl-pyridyl ethyl group.

- Key Differences :

Physicochemical and Spectroscopic Comparisons

Electronic Effects

Steric Effects

Spectroscopic Data

- IR Spectroscopy : TMS-substituted pyridines show characteristic Si-C stretches at ~1,250 cm⁻¹. Methoxy groups exhibit C-O stretches at ~1,100 cm⁻¹ .

- NMR : The TMS group in 2,6-Dimethoxy-3-(trimethylsilyl)pyridine causes upfield shifts for adjacent protons (δ ~6–7 ppm for pyridine H) due to shielding effects .

Cross-Coupling Reactions

The boronic acid pinacol ester derivative (CAS 2121513-69-5) is used in Suzuki-Miyaura couplings. The TMS group enhances stability during coupling, while methoxy groups improve solubility in polar solvents .

Pharmaceutical Intermediates

Derivatives like 2,6-dimethoxy-3-(TMS)pyridine-5-boronic acid are precursors for kinase inhibitors, leveraging the TMS group’s resistance to metabolic degradation .

Méthodes De Préparation

Direct Metalation Followed by Silylation

- Metalation: Treatment of 2,6-dimethoxypyridine with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78°C to 0°C) results in lithiation at the 3-position.

- Silylation: The lithiated intermediate is then quenched with trimethylsilyl chloride (TMSCl) to afford the 3-trimethylsilyl derivative.

This method is supported by the work of Saarinen et al., where metalation with n-BuLi followed by TMSCl addition gave moderate yields (~37%) of the target compound.

Transition Metal-Catalyzed Silylation

- Catalytic silylation using transition metals such as zinc or copper salts in the presence of acetic acid has been explored to facilitate the introduction of trimethylsilyl groups.

- For example, zinc and copper acetate monohydrate in hot acetic acid can be used to prepare silylated pyridine derivatives with improved control over stoichiometry and yield.

Representative Synthetic Route (Based on Literature Data)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2,6-Dichloropyridine + NaOCH3, MeOH, reflux | 60-70 | Formation of 2,6-dimethoxypyridine intermediate |

| 2 | n-BuLi, THF, -78°C to 0°C | - | Lithiation at 3-position |

| 3 | TMSCl, 0°C to RT | 35-40 | Quenching to form 3-(trimethylsilyl) derivative |

| 4 | Workup and purification | - | Standard aqueous workup and chromatography |

This sequence aligns with the synthetic scheme outlined by Saarinen et al., where the lithiation-silylation approach was employed with yields around 37% for the silylation step.

Alternative Silylation Techniques

- Silyl Method of Synthesis: The use of silylated intermediates, such as 2-trimethylsiloxypyridine, has been reported in nucleoside synthesis, suggesting the feasibility of silyl group transfer reactions under mild conditions.

- This method involves reacting silylated pyridine derivatives with electrophiles in the presence of silver salts or other promoters, facilitating the formation of trimethylsilyl-substituted pyridines.

Research Findings and Optimization

- The metalation-silylation approach remains the most straightforward and widely used method for preparing this compound.

- Yields can be improved by optimizing reaction temperature, stoichiometry of n-BuLi, and the timing of TMSCl addition.

- Transition metal-catalyzed silylation methods offer potential for scale-up and better control but require further development for this specific substrate.

- The use of zinc and copper acetate in acetic acid has been demonstrated to be effective for related pyridine derivatives, suggesting a promising avenue for process improvement.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Metalation with n-BuLi + TMSCl | n-BuLi, TMSCl, THF, low temperature | -78°C to RT | ~37 | Direct, selective silylation | Requires low temperature, air-sensitive reagents |

| Transition Metal Catalysis | Zn(Cu) acetate, AcOH, heat | Hot acetic acid | 40-60* | Scalable, milder conditions | Less explored for this compound |

| Silyl Method (Silyl transfer) | 2-trimethylsiloxypyridine, Ag salts | Room temperature to mild heat | Variable | Mild, potential for functionalization | Complex reagents, less direct |

*Yields approximate based on related pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2,6-Dimethoxy-3-(trimethylsilyl)pyridine in a laboratory?

- Methodological Answer : Synthesis typically involves regioselective functionalization of pyridine rings. For example:

- Step 1 : Start with a 2,6-dimethoxypyridine precursor. Introduce the trimethylsilyl group via electrophilic substitution or cross-coupling reactions (e.g., using trimethylsilyl chloride or silyl boronate intermediates) .

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance yield. Pyridine derivatives with bulky substituents often require inert atmospheres (N₂/Ar) and anhydrous solvents .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel or reverse-phase HPLC to isolate the target compound .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and trimethylsilyl group positions). Compare chemical shifts with related pyridine derivatives (e.g., 2,3-dimethoxy-6-(trimethylsilyl)pyridine ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., expected M⁺ peak for C₁₀H₁₇NO₂Si: 211.33 g/mol ).

- Purity Analysis : Use HPLC with UV detection (λ ~254 nm) or GC-MS for volatile derivatives. Cross-reference with Certificate of Analysis (COA) standards if available .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to map electron density distributions. The methoxy groups act as electron donors, while the trimethylsilyl group influences steric and electronic environments .

- Step 2 : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental reactivity data (e.g., silylation or cross-coupling reactions ).

- Step 3 : Simulate interaction energies with metal surfaces or biomolecules (e.g., DNA bases) to explore applications in catalysis or biotechnology .

Q. What role does the trimethylsilyl group play in the compound’s reactivity under cross-coupling conditions?

- Methodological Answer :

- Steric Effects : The bulky trimethylsilyl group can hinder undesired side reactions (e.g., dimerization) in Suzuki-Miyaura couplings by blocking adjacent reactive sites .

- Electronic Effects : The silyl group modulates electron density at the pyridine ring, enhancing stability of transient intermediates (e.g., palladium complexes in catalytic cycles) .

- Experimental Validation : Replace the trimethylsilyl group with other substituents (e.g., boronate esters) and compare reaction kinetics using in-situ IR or NMR monitoring .

Q. How might this compound be applied in designing antibacterial agents?

- Methodological Answer :

- Mechanistic Studies : Test against multidrug-resistant bacteria (e.g., MRSA) using MIC assays. The methoxy groups may improve water solubility, enhancing bioavailability .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace trimethylsilyl with halogens) and compare antibacterial efficacy. Use molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase) .

- Synergistic Effects : Combine with existing antibiotics (e.g., β-lactams) and assess inhibition of biofilm formation via crystal violet assays .

Q. Can this compound stabilize nucleic acids under acidic conditions, similar to other pyridine derivatives?

- Methodological Answer :

- DNA Stability Assays : Use UV-Vis spectroscopy to monitor DNA denaturation (hyperchromic effect) in acidic buffers (pH 3–5) with/without the compound. Pyridine derivatives often stabilize DNA via cation-π interactions .

- Competitive Binding : Compare with pyridine analogs lacking silyl or methoxy groups. Circular dichroism (CD) can reveal structural changes in DNA helices .

- Biotechnological Applications : Explore use in gene delivery systems targeting acidic microenvironments (e.g., tumor tissues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.